in vitro pharmacological profile of N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine
in vitro pharmacological profile of N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine
An In-Depth Technical Guide to the Projected In Vitro Pharmacological Profile of N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine
Introduction
The phenethylamine scaffold is a cornerstone in the development of neuropharmacological agents, serving as the foundational structure for a vast array of compounds that modulate monoaminergic systems. The specific analogue, N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine, incorporates several key structural motifs that are known to significantly influence pharmacological activity. This guide provides a projected in vitro pharmacological profile for this compound, based on established structure-activity relationships (SAR) derived from analogous molecules. Due to a lack of direct published data on this specific entity, this document serves as a scientifically-grounded predictive framework for researchers and drug development professionals.
The molecule's structure is characterized by three critical substitutions to the basic phenethylamine core:
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m-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that significantly increases the lipophilicity of a molecule.[1] This can enhance its ability to cross the blood-brain barrier.[1][2] Its presence on the phenyl ring is known to alter receptor binding affinity and can influence selectivity, often steering activity towards serotonergic systems, as seen in related compounds like fenfluramine.[3] Furthermore, the C-F bond's strength confers high metabolic stability.[1]
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Alpha-Methyl Group: The addition of a methyl group at the alpha position of the ethylamine side chain characteristically provides resistance to metabolism by monoamine oxidase (MAO). This structural feature typically prolongs the duration of action of phenethylamine-based compounds.
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N,N-Diethyl Group: The substitution of two ethyl groups on the terminal amine can have a variable impact on potency and selectivity. Compared to smaller alkyl groups, diethyl substitution can sometimes decrease potency at dopamine and norepinephrine transporters while potentially increasing affinity for serotonin receptors.
This guide will delineate the anticipated interactions of N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine with primary neurochemical targets, propose detailed experimental protocols for its characterization, and project its metabolic stability.
Projected Receptor and Transporter Binding Profile
The primary pharmacological targets for this class of compounds are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Based on the combination of its structural features, a mixed activity profile is anticipated. The m-trifluoromethyl group suggests a potential for significant interaction with the serotonin transporter, while the core phenethylamine structure maintains a likelihood of affinity for DAT and NET.
Table 1: Projected Binding Affinities (Ki, nM) for N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine at Monoamine Transporters
| Target | Projected K_i_ (nM) | Rationale |
| DAT | 50 - 200 | The phenethylamine backbone suggests affinity, but the N,N-diethyl and m-CF3 groups may reduce potency compared to amphetamine. |
| NET | 30 - 150 | Similar to DAT, affinity is expected, potentially with slightly higher potency as is common for many phenethylamines. |
| SERT | 10 - 80 | The m-CF3 group is a strong driver of SERT affinity, suggesting this may be the highest affinity target. |
Experimental Protocol: Radioligand Binding Assays
This protocol outlines the steps to determine the binding affinity (K_i_) of the test compound for DAT, NET, and SERT using rat brain tissue.
1. Materials and Reagents:
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Test Compound: N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine
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Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)
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Non-specific binding agents: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)
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Tissue: Rat striatum (DAT-rich), hippocampus (NET-rich), and cortex (SERT-rich)
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Buffers: Assay-specific binding buffers (e.g., Tris-HCl based)
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Scintillation fluid and vials
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Microplate harvester and scintillation counter
2. Tissue Preparation:
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Dissect brain regions of interest on ice.
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Homogenize tissues in ice-cold buffer using a Teflon-glass homogenizer.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
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Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.
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Resuspend the pellet in fresh buffer and repeat the centrifugation step.
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Resuspend the final pellet in the appropriate assay buffer and determine protein concentration (e.g., using a Bradford assay).
3. Binding Assay Procedure:
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Set up assay tubes/plates containing:
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Assay buffer
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Radioligand at a concentration near its K_d_
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Vehicle or a range of concentrations of the test compound
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For non-specific binding determination, a saturating concentration of the respective non-specific agent.
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Add the prepared membrane homogenate to initiate the binding reaction.
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Incubate at a specified temperature (e.g., room temperature or 4°C) for a set duration to reach equilibrium.
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Terminate the incubation by rapid filtration through glass fiber filters using a microplate harvester.
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Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a beta counter.
4. Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of the test compound.
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Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
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Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Predicted Functional Activity at Monoamine Transporters
The functional activity of phenethylamines can be broadly categorized as either reuptake inhibition (blocking the transporter) or substrate-mediated release (being transported into the cell and causing reverse transport of monoamines). The alpha-methyl and N,N-diethyl substitutions often favor a releasing mechanism. Therefore, it is projected that N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine will act as a monoamine releasing agent, particularly for serotonin.
Table 2: Projected Functional Potencies (EC₅₀/IC₅₀, nM) for N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine
| Assay Type | Target | Projected Potency (nM) |
| Uptake Inhibition (IC₅₀) | DAT | 100 - 500 |
| NET | 80 - 400 | |
| SERT | 40 - 200 | |
| Release (EC₅₀) | Dopamine | 80 - 300 |
| Norepinephrine | 60 - 250 | |
| Serotonin | 20 - 100 |
Experimental Protocol: Synaptosome Monoamine Uptake Assay
This protocol measures the ability of the test compound to inhibit the uptake of radiolabeled monoamines into isolated nerve terminals (synaptosomes).
1. Materials and Reagents:
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Test Compound
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Radiolabeled Monoamines: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
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Synaptosome preparations (as described in the binding protocol)
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Uptake Buffer (e.g., Krebs-Ringer buffer)
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Scintillation fluid and vials
2. Uptake Assay Procedure:
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Pre-incubate synaptosomes in uptake buffer with either vehicle or varying concentrations of the test compound for 10-15 minutes at 37°C.
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Initiate the uptake reaction by adding the respective [³H]monoamine.
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Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
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Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
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Determine the amount of radioactivity taken up by the synaptosomes via liquid scintillation counting.
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Non-specific uptake is determined by running parallel assays at 4°C.
3. Data Analysis:
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Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
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Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.
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Determine the IC₅₀ value using non-linear regression.
Caption: Workflow for a Synaptosome Uptake Assay.
Metabolic Stability
The alpha-methyl group is expected to protect the molecule from rapid degradation by MAO. Metabolism is therefore likely to proceed via other pathways, such as N-dealkylation or ring hydroxylation, mediated by cytochrome P450 (CYP) enzymes. An in vitro assessment using liver microsomes is a standard method to predict hepatic clearance.
Experimental Protocol: Liver Microsome Stability Assay
1. Materials and Reagents:
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Test Compound
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Pooled Liver Microsomes (Human, Rat)
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NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
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Phosphate Buffer (pH 7.4)
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Acetonitrile (or other organic solvent) for reaction termination
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LC-MS/MS system for analysis
2. Assay Procedure:
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Pre-warm a solution of liver microsomes and buffer to 37°C.
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In a separate plate, add the test compound to the buffer.
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Initiate the metabolic reaction by adding the pre-warmed microsome solution to the test compound solution and immediately adding the NADPH regenerating system.
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Incubate the reaction mixture at 37°C with shaking.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.
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Centrifuge the quenched samples to precipitate proteins.
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Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
3. Data Analysis:
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Plot the natural logarithm of the percentage of the parent compound remaining versus time.
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The slope of the linear portion of this plot represents the elimination rate constant (k).
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Calculate the in vitro half-life (t₁/₂) as 0.693 / k.
Caption: Workflow for a Liver Microsome Stability Assay.
Summary and Future Directions
This guide presents a projected in vitro pharmacological profile for N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine, postulating it to be a monoamine releasing agent with a potential preference for the serotonin transporter. The provided protocols for binding, functional, and metabolic assays represent the standard methodologies required to empirically validate this profile.
Future research should focus on:
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Chemical Synthesis: The first crucial step is the synthesis and purification of the compound to enable empirical testing.
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In Vitro Characterization: Execution of the described radioligand binding and functional uptake/release assays to determine its actual potency and mechanism of action at DAT, NET, and SERT.
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Broad Receptor Screening: A comprehensive screen against a panel of other GPCRs, ion channels, and enzymes to identify any potential off-target activities.
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Metabolic Profiling: Conducting the liver microsome stability assay and identifying the major metabolites formed.
The insights gained from these empirical studies will be critical in understanding the true pharmacological nature of this compound and its potential as a neuropharmacological tool or therapeutic lead.
References
- Hubbard, W. C., et al. (n.d.). Synthesis and pharmacological properties of some fluorine-containing amide derivatives.
- Jain, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Kalir, A., & Szara, S. (n.d.). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives.
- Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- McLaughlin, G., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Semantic Scholar.
- White, W. H., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. PubMed.
- Engelman, K., et al. (n.d.). Biochemical and pharmacologic effects of alpha-methyltyrosine in man. PubMed.
- El-Gazzar, M. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
